molecular formula C19H26ClNO3S B2696267 N-[2-(1-adamantyloxy)ethyl]-4-chloro-3-methylbenzenesulfonamide CAS No. 868146-17-2

N-[2-(1-adamantyloxy)ethyl]-4-chloro-3-methylbenzenesulfonamide

Cat. No.: B2696267
CAS No.: 868146-17-2
M. Wt: 383.93
InChI Key: FIVFSJHGXRKARW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1-adamantyloxy)ethyl]-4-chloro-3-methylbenzenesulfonamide is a synthetic organic compound characterized by the presence of an adamantane moiety, a chloro group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-adamantyloxy)ethyl]-4-chloro-3-methylbenzenesulfonamide typically involves multiple steps:

    Formation of the Adamantyloxy Intermediate: The adamantane derivative is first prepared by reacting adamantanol with an appropriate alkylating agent under basic conditions.

    Attachment of the Adamantyloxy Group: The adamantyloxy intermediate is then reacted with 2-chloroethylamine to form the N-[2-(1-adamantyloxy)ethyl] intermediate.

    Sulfonamide Formation: The final step involves the reaction of the N-[2-(1-adamantyloxy)ethyl] intermediate with 4-chloro-3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-adamantyloxy)ethyl]-4-chloro-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The sulfonamide group can be involved in redox reactions, potentially leading to the formation of sulfoxides or sulfones.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) at reflux temperatures.

Major Products

    Substitution: Formation of N-[2-(1-adamantyloxy)ethyl]-4-amino-3-methylbenzenesulfonamide.

    Oxidation: Formation of this compound sulfone.

    Hydrolysis: Formation of 4-chloro-3-methylbenzenesulfonic acid and 2-(1-adamantyloxy)ethylamine.

Scientific Research Applications

N-[2-(1-adamantyloxy)ethyl]-4-chloro-3-methylbenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Materials Science: The adamantane moiety imparts rigidity and thermal stability, making it useful in the design of advanced materials and polymers.

    Biological Studies: The compound can be used to study the interactions of sulfonamide derivatives with biological macromolecules, providing insights into their mechanism of action and potential therapeutic uses.

    Chemical Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, facilitating the exploration of new chemical space.

Mechanism of Action

The mechanism of action of N-[2-(1-adamantyloxy)ethyl]-4-chloro-3-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety enhances binding affinity through hydrophobic interactions, while the sulfonamide group can form hydrogen bonds with active site residues. This dual interaction can modulate the activity of the target protein, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1-adamantyloxy)ethyl]-N-methyl-4-nitrobenzamide
  • N-[2-(1-adamantyloxy)ethyl]-N-methyl-4-aminobenzamide
  • N-[2-(1-adamantyloxy)ethyl]-4-methylbenzenesulfonamide

Uniqueness

N-[2-(1-adamantyloxy)ethyl]-4-chloro-3-methylbenzenesulfonamide is unique due to the presence of the chloro group, which can participate in additional chemical reactions compared to its analogs

Properties

IUPAC Name

N-[2-(1-adamantyloxy)ethyl]-4-chloro-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26ClNO3S/c1-13-6-17(2-3-18(13)20)25(22,23)21-4-5-24-19-10-14-7-15(11-19)9-16(8-14)12-19/h2-3,6,14-16,21H,4-5,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIVFSJHGXRKARW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCCOC23CC4CC(C2)CC(C4)C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.